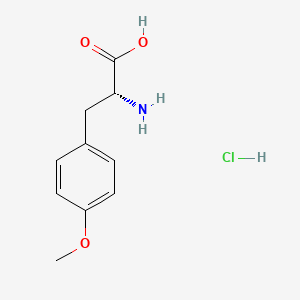

(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride

CAS No.: 70601-63-7

Cat. No.: VC2822748

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70601-63-7 |

|---|---|

| Molecular Formula | C10H14ClNO3 |

| Molecular Weight | 231.67 g/mol |

| IUPAC Name | (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |

| Standard InChI Key | OWJANEXICRZDJT-SBSPUUFOSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl |

| SMILES | COC1=CC=C(C=C1)CC(C(=O)O)N.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Introduction

Physical and Chemical Properties

The physical and chemical properties of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride are fundamental to understanding its behavior in various experimental conditions and biological systems. These properties guide researchers in designing appropriate protocols for handling, storage, and application of this compound.

Basic Physical Properties

(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride exists as a solid at room temperature and is characterized by the following physical properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14ClNO3 | |

| Molecular Weight | 231.67 g/mol | |

| Physical State | Solid | |

| Storage Condition | Room temperature |

The compound is recommended to be stored at room temperature, which facilitates its handling in laboratory settings . Its salt form provides greater stability compared to the free base form of the amino acid.

Structural Identifiers

For precise identification in chemical databases and literature, the following structural identifiers are associated with this compound:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |

| InChIKey | OWJANEXICRZDJT-SBSPUUFOSA-N |

| SMILES | COC1=CC=C(C=C1)CC@HN.Cl |

Biological Activities and Mechanisms

The biological profile of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride reveals several important activities that make it valuable for neuroscience research and pharmaceutical development.

Neurotransmitter Modulation

(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride functions as a precursor for neurotransmitters, influencing both dopaminergic and serotonergic pathways in the brain. This modulation capability makes it particularly relevant for studying neurological conditions where these neurotransmitter systems are disrupted. The compound's ability to affect mood and cognitive functions positions it as a potential candidate for research into mood disorders and cognitive enhancement strategies.

The precise mechanisms through which this compound influences neurotransmitter systems involve interactions with specific receptors and enzymes that regulate neurotransmitter synthesis, release, and reuptake processes. By modifying these pathways, the compound can potentially normalize neurotransmitter imbalances associated with various neurological and psychiatric conditions.

Neuroprotective Effects

One of the most significant biological activities of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride is its neuroprotective effect. Studies have demonstrated that this compound enhances dopamine release and reduces neuronal apoptosis (programmed cell death), suggesting potential applications in neurodegenerative disease treatment. This neuroprotective property is particularly relevant for conditions characterized by dopaminergic neuron degeneration, such as Parkinson's disease.

The mechanisms underlying these neuroprotective effects likely involve multiple pathways:

-

Antioxidant activity that protects neurons from oxidative stress

-

Modulation of cellular signaling pathways that regulate neuronal survival

-

Influence on mitochondrial function and energy metabolism

-

Regulation of neuroinflammatory processes

Antioxidant Activity

The methoxy group on the phenyl ring contributes significantly to the antioxidant properties of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride. This structural feature enables the compound to neutralize reactive oxygen species (ROS) and free radicals that can damage cellular components. The antioxidant capability is particularly important in neuroprotective contexts, as neurons are especially vulnerable to oxidative stress due to their high metabolic activity and limited regenerative capacity.

Research Applications

The unique properties of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride lend themselves to various research applications in neuroscience, pharmacology, and medicinal chemistry.

Neurodegenerative Disease Research

Given its neuroprotective properties and effects on dopaminergic pathways, (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride has emerged as a valuable tool in neurodegenerative disease research. Parkinson's disease, characterized by the progressive loss of dopaminergic neurons, represents a primary target for therapeutic applications of this compound. Researchers can use this compound to study mechanisms of neuroprotection and develop potential therapeutic strategies for preserving dopaminergic neurons.

The compound's ability to enhance dopamine release makes it particularly relevant for research into dopamine-related disorders beyond Parkinson's disease, including other movement disorders and certain aspects of addiction and reward processing.

Drug Development Platform

The structural properties of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride make it a valuable starting point for medicinal chemistry efforts aimed at developing new therapeutic agents. Its chiral center, amino acid backbone, and methoxy-substituted aromatic ring provide multiple sites for chemical modification to optimize pharmacological properties.

Medicinal chemists can use this compound as a lead structure to develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties. The methoxy group, in particular, offers opportunities for further substitution to modify the compound's electronic properties and receptor interactions.

Synthesis and Derivatization

The preparation and chemical modification of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride are important aspects of its research utility.

Synthetic Routes

Several synthetic approaches can be employed to produce (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride with high stereochemical purity. These typically involve:

-

Asymmetric synthesis starting from 4-methoxyphenylacetic acid or related precursors

-

Resolution of racemic mixtures to isolate the R-enantiomer

-

Enzymatic approaches using amino acid oxidases or transaminases

-

Chiral auxiliary-based synthetic strategies

The choice of synthetic method depends on factors such as scale, available starting materials, desired stereochemical purity, and equipment constraints. For research applications requiring high stereochemical purity, asymmetric synthesis or enzymatic approaches are often preferred.

Chemical Derivatization

The structure of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride contains several reactive functional groups that enable further chemical modification for research purposes. Common derivatization approaches include:

-

Esterification of the carboxylic acid group, as seen in the methyl ester derivative methyl (R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride

-

Amide formation at the carboxylic acid position

-

Protection/modification of the amino group

-

Further substitution on the aromatic ring through electrophilic aromatic substitution reactions

These chemical modifications can be used to create analogs with altered physicochemical properties, to introduce additional functional groups for conjugation to other molecules, or to optimize biological activity for specific research applications.

| Parameter | Information | Source |

|---|---|---|

| GHS Classification | GHS07 | |

| Signal Word | Warning | |

| Hazard Statements | H302; H315; H319; H335 | |

| Precautionary Statements | P261; P280; P305+351+338 |

Based on this related compound's profile, appropriate caution should be exercised when handling (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride . The compound should be handled in accordance with standard laboratory safety practices for chemicals with potential skin and eye irritation properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume